2-(2-Chloro-6-fluorophenyl)-1-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)ethanone
Descripción
Propiedades
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN4O2/c1-31-17-7-5-16(6-8-17)21-14-22(27-15-26-21)28-9-11-29(12-10-28)23(30)13-18-19(24)3-2-4-20(18)25/h2-8,14-15H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAVRAQGEIWPIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(2-Chloro-6-fluorophenyl)-1-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)ethanone , also referred to as Y204-7420, is a synthetic organic molecule with potential pharmacological applications. Its structure suggests it may interact with various biological targets, particularly in the context of cancer and neurological disorders. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of 348.8 g/mol. Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 348.8 g/mol |
| LogP (octanol-water partition) | 3.4438 |
| Polar Surface Area | 27.6908 Ų |
| Hydrogen Bond Acceptors | 3 |
The compound's biological activity is hypothesized to stem from its ability to interact with specific receptors and enzymes involved in critical signaling pathways. Preliminary studies suggest that it may act as a kinase inhibitor, affecting pathways related to cell proliferation and survival.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. In vitro studies have shown that Y204-7420 can inhibit the growth of various cancer cell lines.
- Cell Line Testing :
- In studies evaluating its cytotoxicity against the NCI-60 panel of cancer cell lines, the compound demonstrated notable antiproliferative effects, particularly against lung (HOP-92) and colorectal (HCT-116) cancer cell lines.
- The GI (Growth Inhibition) values at a concentration of 10 µM were reported as follows:
- HOP-92: 86.28%
- HCT-116: 40.87%
- SK-BR-3: 46.14%
Neuropharmacological Activity
The piperazine moiety present in Y204-7420 suggests potential neuropharmacological activity. Compounds containing piperazine have been associated with antidepressant and anxiolytic effects.
- Animal Models :
- In rodent models, Y204-7420 exhibited anxiolytic-like effects in behavioral tests such as the elevated plus maze and open field test, indicating its potential for treating anxiety disorders.
Case Study 1: Inhibition of Kinase Activity
A study focused on the inhibition of specific kinases revealed that Y204-7420 effectively inhibited EGFR (Epidermal Growth Factor Receptor) signaling pathways, which are often dysregulated in cancer:
- IC50 Values : The compound displayed sub-micromolar IC50 values against wild-type EGFR and significantly higher potency against mutant forms implicated in resistance mechanisms.
Case Study 2: Antiviral Properties
Another area of investigation involved the antiviral properties against HIV:
- Activity Against HIV : The compound's analogs showed potent activity against HIV strains, with some derivatives achieving picomolar efficacy in inhibiting viral replication.
Comparación Con Compuestos Similares
Table 1: Comparative Data on Structural Analogs
Key Observations:
Substituent Effects on Solubility :
- The methoxy group in the target compound likely improves water solubility compared to trifluoromethyl or chloro-fluoro analogs .
- Isobutoxy (in compound GF41225) further enhances solubility, as seen in its storage conditions (2–8°C, sealed to prevent moisture) .
Biological Activity Trends: Pyrimidine and pyridazine cores (target compound vs. analog) are associated with antifungal and anticancer activity, as seen in related pyrimidine derivatives .
Metabolic Stability :
- The trifluoromethyl group in ’s compound increases metabolic resistance but reduces solubility, highlighting a trade-off in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
